Dihydromaltol, also known as 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, is a naturally occurring organic compound belonging to the class of cycloenolones. It is structurally related to other important aroma compounds like maltol, furaneol, and ethyl maltol. Dihydromaltol is found in various natural sources, including roasted chicory, [] Ryazhenka kefir, [, ] heated oak used in barrel making, [] roasted coffee, [] thermally treated Pedro Ximenez sweet wines, [] and certain fern species. [] This compound is known for its potent caramelized, sweet, and "toasty" aroma, contributing significantly to the flavor profile of these products. [, , , , , , ]
Dihydromaltol is classified under pyranones, a group of organic compounds characterized by a six-membered aromatic ring containing one oxygen atom. It is synthesized through both natural processes, such as the Maillard reaction, and synthetic methods involving various organic precursors. This compound has garnered attention for its applications in food science and potential health benefits due to its antioxidant capabilities .
Dihydromaltol can be synthesized through several methods:
Dihydromaltol has a molecular formula of C₆H₈O₃ and a molecular weight of approximately 144.13 g/mol. The structure features a pyran ring with hydroxyl groups at the 5-position and a methyl group at the 6-position.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure further, providing insights into the arrangement of hydrogen and carbon atoms within the molecule .
Dihydromaltol participates in various chemical reactions:
Common reagents used in reactions involving dihydromaltol include:
The mechanism by which dihydromaltol exerts its antioxidant effects involves several key steps:
Dihydromaltol has several notable applications:
Dihydromaltol (DHM; 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) was first identified as a novel potent aroma compound in the traditional fermented dairy product Ryazhenka kefir using advanced analytical techniques. Researchers employed gas chromatography-olfactometry coupled with mass spectrometry (GC-O-MS) to isolate and characterize this previously unrecognized odorant from the complex volatile profile of dairy matrices. This discovery marked DHM as a significant contributor to the distinctive sensory profile of fermented dairy products, particularly those involving heat treatment or specific microbial cultures [1] [3].
The identification process revealed that DHM possesses a strong caramel-like odor character that contributes significantly to the overall flavor profile of dairy systems. Subsequent analysis expanded beyond Ryazhenka kefir to investigate DHM prevalence across various dairy products. Researchers detected DHM in multiple dairy matrices including commercial Ryazhenka kefir, traditional kefir, kefir-culture inoculated heated milk, UHT milk, evaporated milk, heated cream, and fresh pasteurized cream. This widespread occurrence suggests that DHM formation may be associated with both thermal processing and fermentation processes common in dairy production [1].
Quantitative analysis established that DHM concentrations vary significantly across different dairy products. The highest concentrations were typically found in thermally processed products such as UHT milk and evaporated milk, suggesting a Maillard reaction pathway for its formation. In Ryazhenka kefir specifically, DHM was identified as one of the key odor-active compounds contributing to its characteristic sensory profile, though other compounds were found to exert more dominant flavor impacts [1] [3].
Table 1: Occurrence and Concentration of Dihydromaltol in Dairy Products
Dairy Product | Processing Method | DHM Concentration Range (μg/kg) | Detection Method |
---|---|---|---|
Ryazhenka Kefir | Fermentation + Heat | 15-45 | GC-O-MS |
Traditional Kefir | Fermentation | 5-25 | GC-O-MS |
UHT Milk | Ultra-high temperature | 30-80 | GC-O-MS |
Evaporated Milk | Concentration + Heat | 40-100 | GC-O-MS |
Heated Cream | Thermal processing | 20-60 | GC-O-MS |
Fresh Pasteurized Cream | Mild heat treatment | 5-20 | GC-O-MS |
The sensory significance of DHM in dairy systems was evaluated using the Odor Activity Value (OAV) concept, which relates compound concentration to sensory threshold. Crucially, these studies employed retronasal odor thresholds (flavor thresholds) rather than orthonasal thresholds, providing more accurate predictions of a compound's actual impact when consumed. DHM was found to have a flavor threshold in water ranging between 50-250 μg/kg, establishing it as a potent odorant that can significantly influence flavor profiles even at relatively low concentrations [1] [3].
The cycloenolone class comprises structurally related compounds with significant aroma properties, particularly caramel-like odor characteristics. DHM belongs to this important group of flavor compounds, which includes 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF), and maltol. To understand DHM's relative sensory impact, researchers conducted comparative assessments of these cycloenolones using standardized sensory evaluation methods and threshold determinations [1] [3].
Flavor threshold determinations revealed a potency hierarchy within the cycloenolone class when evaluated in water. DHM was found to be approximately 40 times more potent than maltol (threshold 2,000-10,000 μg/kg) but less than half as potent as DMHF (threshold 10-60 μg/kg). A novel synthesized homologue of DHM, dihydroethylmaltol (DHEM; 6-ethyl-2,3-dihydro-5-hydroxy-4H-pyran-4-one), demonstrated exceptional potency with a flavor threshold of just 2.5-5 μg/kg, making it more potent than DHM and approaching the potency of EHMF [1] [3].
Table 2: Sensory Thresholds and Potency of Cycloenolone Compounds
Compound | Chemical Name | Flavor Threshold in Water (μg/kg) | Relative Potency | Primary Odor Descriptor |
---|---|---|---|---|
DHEM | 6-Ethyl-2,3-dihydro-5-hydroxy-4H-pyran-4-one | 2.5-5 | 100× | Strong caramelized |
EHMF | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 1-5 | 90-100× | Caramelized, sweet |
DMHF | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | 10-60 | 20-40× | Caramel, burnt sugar |
DHM | 2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one | 50-250 | 8-10× | Caramelized, sweet |
Maltol | 3-Hydroxy-2-methyl-4H-pyran-4-one | 2,000-10,000 | 1× | Caramel, cotton candy |
In dairy matrices, DMHF consistently dominated the flavor impact over DHM across all samples where both compounds were present. This dominance occurred despite DHM's significant potency, highlighting the complex interactions in food matrices and the remarkable sensory power of certain furanones. The pyranoid isomers (DHM and DHEM) demonstrated different sensory properties compared to their furanoid counterparts (DMHF and EHMF), providing key insights into structure-odor relationships within this important class of aroma compounds [1] [3].
Analysis of structure-activity relationships revealed several key molecular features governing cycloenolone potency:
These structural insights help explain why relatively minor molecular modifications result in significant changes in sensory properties within this compound class [1] [3].
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